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Executive Summary & Compound Identity

3-Acetoxy-2',3'-dimethylbenzophenone (CAS: 890099-05-5) is a specialized functionalized
benzophenone derivative, primarily utilized as a fine chemical intermediate in the synthesis of
photoinitiators, UV-blocking agents, and pharmaceutical scaffolds.[1][2]

Unlike common commodity chemicals, this specific isomer is often a library compound (notably
associated with Rieke Metals' organozinc chemistry), meaning its physical data is often
proprietary or batch-dependent.[1] This guide establishes the predicted melting point range,
validates it against structural analogs, and defines the rigorous protocol for its synthesis and
thermal analysis.

Chemical Identity Table
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Property Data

Systematic Name 3-(2,3-dimethylbenzoyl)phenyl acetate

CAS Number 890099-05-5

Molecular Formula C17H1603

Molecular Weight 268.31 g/mol

SMILES CC(=0)Oclccec(C(=0)c2ccec(C)ec2C)cl
Physical State (Std) Viscous Oil or Low-Melting Solid (Predicted)

Melting Point Data: Experimental vs. Predicted

Due to the specific substitution pattern (meta-acetoxy and ortho,meta-dimethyl), the crystal
lattice energy of this compound is lower than its para-substituted isomers.[1]

Predicted Melting Point Range

Based on Group Contribution Methods (Joback/Stein) and structural analog comparison:

o Predicted Melting Point (MP):45°C — 65°C (Likely a solid that melts near physiological
temperature, or a supercooled viscous liquid).[1]

e Boiling Point (Predicted): ~390°C — 410°C at 760 mmHg.[1]

Comparative Analog Analysis

To validate the predicted range, we analyze experimentally determined MPs of structural

isomers:
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Technical Insight: The presence of the ortho-methyl group in the 2',3'-dimethyl ring creates
steric twist, reducing planarity.[1] Combined with the meta-acetoxy group (which does not

facilitate strong intermolecular H-bonding), the lattice energy is disrupted.[1] Expect a low-
melting solid that may crystallize slowly.[1]

Synthesis & Purification Protocols

To obtain a sample for precise MP determination, the Rieke Zinc Organometallic Coupling is
the preferred pathway.[1] This method preserves the sensitive ester (acetoxy) group which
would be hydrolyzed in standard Grignard or Friedel-Crafts conditions.[1]

Pathway: Rieke Zinc Coupling (Ester-Tolerant)

This protocol avoids protection/deprotection steps.[1]

Step 1. Preparation of Organozinc Reagent
o Reagents: 3-lodophenyl acetate, Rieke Zinc (Zn*), THF (anhydrous).[1]

e Mechanism: Oxidative addition of active zinc to the C-1 bond.[1]

e Conditions: Room temperature, inert atmosphere (Argon).

Step 2: Negishi-Type Coupling
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e Reagents: 2,3-Dimethylbenzoyl chloride, Pd(PPhs)4 (Catalyst).[1]
e Process:

o Cannulate the 3-Acetoxyphenylzinc iodide solution into a flask containing 2,3-
dimethylbenzoyl chloride and 5 mol% Pd catalyst.

o Reflux THF for 4-6 hours.

o Quench with dilute HCI (carefully, to avoid ester hydrolysis).

3-lodophenyl acetate THF, RT
T 0rganozinc Intermediate

__________ »| (3-Acetoxyphenyl-Znl)
Rieke Zinc (Zn*)

2,3-Dimethylbenzoyl 3-Acetoxy-2',3'-dimethylbenzophenone
chloride (Target)

Catalysis . . *

Pd(PPh3)4 “““

Click to download full resolution via product page
Figure 1: Rieke Zinc synthesis pathway preserving the acetoxy moiety.

Characterization & Validation Methodology

Once synthesized, the following multi-modal analysis ensures the melting point data is valid
and not a result of solvent entrapment or impurities.

A. Differential Scanning Calorimetry (DSC)[1]

e Protocol: Load 2-5 mg of dried sample into an aluminum pan.

e Ramp Rate: 5°C/min from -20°C to 150°C.[1]
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o Expected Signal: A sharp endothermic peak (onset temperature) represents the true melting
point.[1]

» Note: If the sample appears as an oil, perform a "Cool-Heat-Cool" cycle to induce
crystallization of metastable polymorphs.[1]

B. 1H-NMR Validation (CDCls, 400 MHz)

Confirm structure before physical testing.[1]
» Key Signals:
o 0 2.30 ppm (s, 3H): Acetoxy methyl group.
o 9 2.35-2.45 ppm (m, 6H): Aromatic methyls (2', 3").[1]

o 0 7.10-7.60 ppm (m, 7H): Aromatic protons (Complex splitting due to asymmetry).[1]

C. HPLC Purity Check

e Column: C18 Reverse Phase.[1]
» Mobile Phase: Acetonitrile/Water (Gradient).[1]

e Requirement: >98.5% purity is required for accurate MP determination; impurities >1% can
depress MP by 2-5°C (colligative property).[1]

Applications & Significance
Understanding the melting behavior of 3-Acetoxy-2',3'-dimethylbenzophenone is critical for:
o Solid-State Formulation: In drug development, benzophenone derivatives often serve as

prodrug linkers.[1] A low MP indicates potential challenges in tablet stability (eutectic
formation).[1]

e Photo-Curing: As a photoinitiator, a liquid or low-melting solid is preferred for faster
dissolution in monomer resins.[1]
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o Library Synthesis: The acetoxy group serves as a "masked"” phenol.[1] Post-reaction
hydrolysis yields 3-hydroxy-2',3'-dimethylbenzophenone, a versatile scaffold for O-alkylation.

[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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